

Spectroscopic Profile of 1-Chloro-3-isothiocyanato-2-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: *1-Chloro-3-isothiocyanato-2-methylbenzene*

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This technical guide provides a detailed overview of the predicted and expected spectroscopic data for the compound **1-Chloro-3-isothiocyanato-2-methylbenzene**. Due to the limited availability of experimental data for this specific isomer, this document focuses on predicted mass spectrometry data, expected characteristic infrared absorptions based on known isothiocyanate compounds, and a theoretical analysis of its nuclear magnetic resonance spectra. Furthermore, generalized experimental protocols for acquiring such data are provided, alongside a visual representation of a typical spectroscopic analysis workflow.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectral data for **1-Chloro-3-isothiocyanato-2-methylbenzene**. It is important to note that the NMR and IR data are based on theoretical principles and data from similar compounds, and the mass spectrometry data is predicted.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for **1-Chloro-3-isothiocyanato-2-methylbenzene**

and its common adducts are presented below. This data is crucial for determining the molecular weight and elemental composition of the compound.

Adduct	Predicted m/z
[M] ⁺	182.99040
[M+H] ⁺	183.99823
[M+Na] ⁺	205.98017
[M+K] ⁺	221.95411
[M+NH ₄] ⁺	201.02477
[M-H] ⁻	181.98367
[M+HCOO] ⁻	227.98915
[M+CH ₃ COO] ⁻	242.00480

Note: Data is predicted and sourced from publicly available chemical databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The isothiocyanate functional group has a very strong and characteristic absorption band. Aromatic isothiocyanates consistently show a strong absorption band for the asymmetric vibration of the –NCS group in the range of 2000–2200 cm⁻¹.^[1] Other expected characteristic absorption bands are detailed in the table below.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Type
N=C=S (Isothiocyanate)	2000 - 2200 (strong, sharp)	Asymmetric stretch
C-H (Aromatic)	3000 - 3100 (medium)	Stretch
C-H (Methyl)	2850 - 2960 (medium)	Stretch
C=C (Aromatic Ring)	1450 - 1600 (medium to weak)	Skeletal vibrations
C-Cl	600 - 800 (medium to strong)	Stretch
C-H (Aromatic)	690 - 900 (strong)	Out-of-plane bend

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. The following tables outline the predicted ¹H and ¹³C NMR spectral data for **1-Chloro-3-isothiocyanato-2-methylbenzene**.

¹H NMR (Predicted)

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic (H)	7.0 - 7.5	Multiplet	3H
Methyl (CH ₃)	2.2 - 2.5	Singlet	3H

¹³C NMR (Predicted)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-NCS (Isothiocyanate)	130 - 150
Aromatic C-Cl	130 - 135
Aromatic C-CH ₃	135 - 140
Aromatic C-H	120 - 130
Aromatic C-NCS	130 - 135
Methyl C	15 - 25

Disclaimer: The NMR data presented is predictive and based on the analysis of the molecular structure and known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent general procedures and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **1-Chloro-3-isothiocyanato-2-methylbenzene** is prepared in a volatile organic solvent such as methanol or acetonitrile.
- **Ionization:** The sample is introduced into the mass spectrometer. Electron Impact (EI) or a softer ionization technique like Electrospray Ionization (ESI) can be used. For EI, a high-energy electron beam bombards the sample molecules, causing ionization and fragmentation.^{[2][3]} ESI involves applying a high voltage to the liquid sample to create an aerosol of charged droplets.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).^[4]
^[5]

- Detection: An ion detector records the abundance of ions at each m/z value, generating a mass spectrum.^[5]

Infrared (IR) Spectroscopy

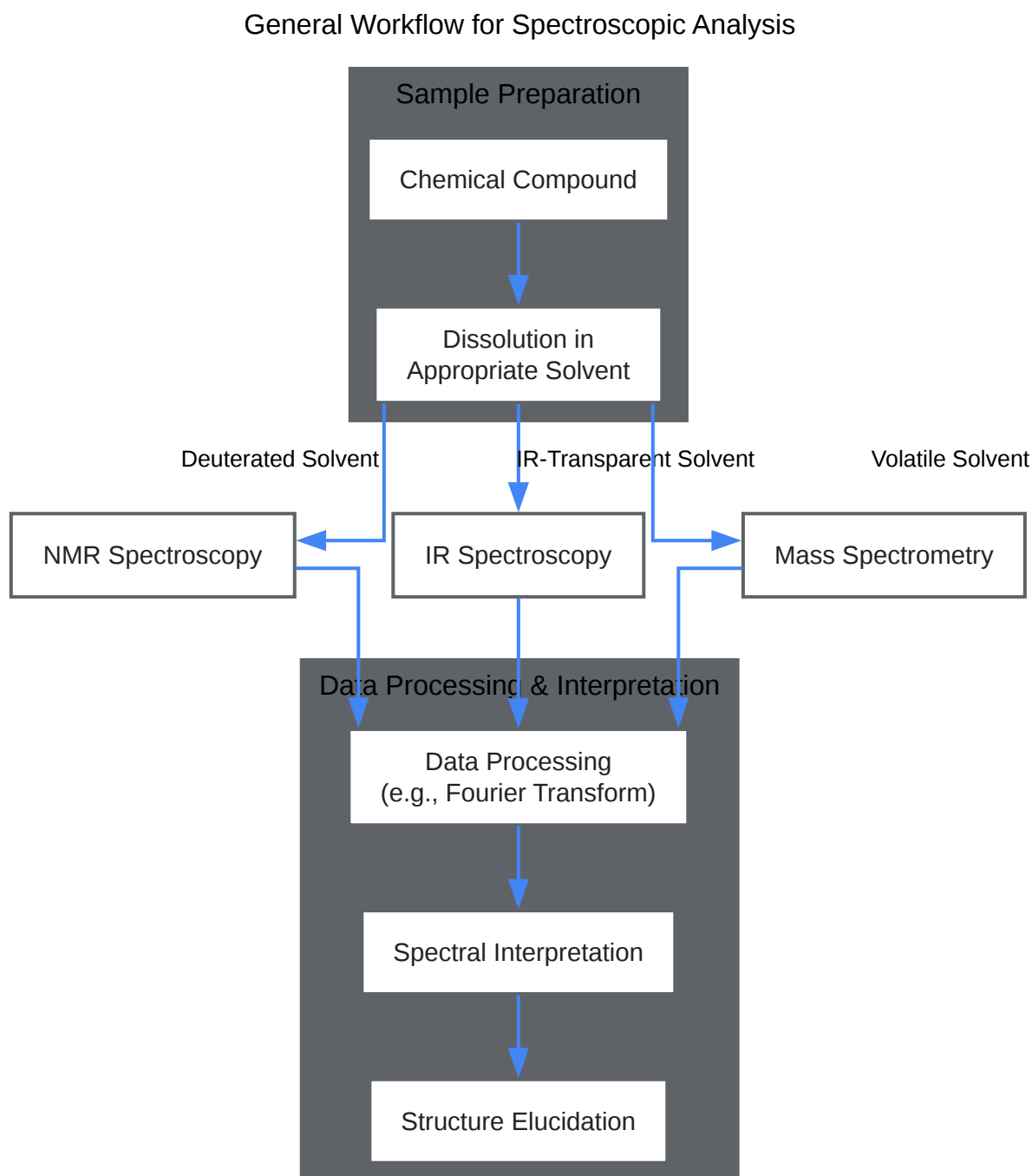
- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a solution in an IR-transparent solvent (e.g., chloroform, carbon tetrachloride), or as a KBr pellet for solid samples. For a solution, a concentration of 1-10% is typically used.
- Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded. This is necessary to subtract the absorbance of the atmosphere (CO_2 , H_2O) and the solvent.
- Sample Spectrum: The sample is placed in the instrument's beam path, and the infrared spectrum is recorded.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The sample is spun to average out magnetic field inhomogeneities.
- Data Acquisition: The sample is irradiated with short pulses of radiofrequency waves. The nuclei absorb this energy and then relax, emitting a signal that is detected by the instrument. This signal, known as the Free Induction Decay (FID), is recorded over time.
- Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a mathematical process called a Fourier Transform. The resulting spectrum is then phased and baseline-corrected to produce the final NMR spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: A flowchart illustrating the general stages of spectroscopic analysis.

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